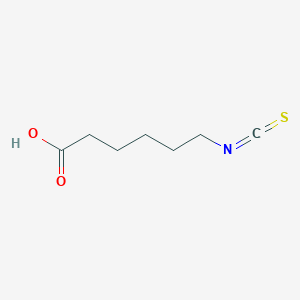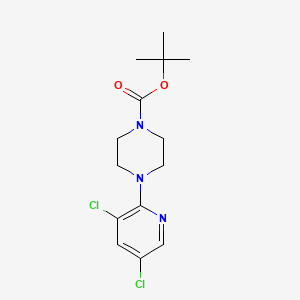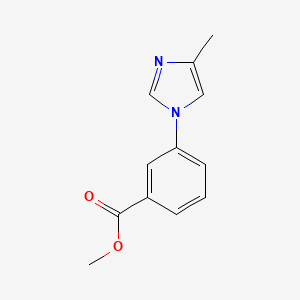![molecular formula C18H24ClNO6 B8306614 Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester](/img/structure/B8306614.png)
Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester is a complex organic compound with the molecular formula C24H34N2O8Cl. This compound is characterized by the presence of a benzoic acid core substituted with bis[(1,1-dimethylethoxy)carbonyl]amino groups and a chlorine atom, with a methyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, which is then chlorinated to introduce the chlorine atom at the 2-position.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group of the benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Final Assembly: The protected amino groups are then introduced to the benzoic acid core, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Chlorination of benzoic acid in large reactors.
Automated Protection and Esterification: Use of automated systems for the protection of amino groups and esterification.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The bis[(1,1-dimethylethoxy)carbonyl]amino groups can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom and methyl ester group can also participate in various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains tert-butyl groups and a hydroxyl group instead of the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom.
Benzoic acid, 4-methyl-, methyl ester: Lacks the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom, with a simpler structure.
Uniqueness
The presence of bis[(1,1-dimethylethoxy)carbonyl]amino groups and a chlorine atom in benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester makes it unique compared to other benzoic acid derivatives. These functional groups confer distinct chemical reactivity and potential biological activity, making it valuable for various applications.
特性
分子式 |
C18H24ClNO6 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-chlorobenzoate |
InChI |
InChI=1S/C18H24ClNO6/c1-17(2,3)25-15(22)20(16(23)26-18(4,5)6)11-8-9-12(13(19)10-11)14(21)24-7/h8-10H,1-7H3 |
InChIキー |
IKVHIXKJZVHXDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)C(=O)OC)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane](/img/structure/B8306548.png)

![4-[2-(1-Phenyl-ethylamino)-propyl]-phenol](/img/structure/B8306566.png)







![3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8306634.png)

